Benzothiazole Core Dimethyl Substitution Pattern: Structural Differentiation from Mono-Substituted and Unsubstituted Analogs in the LRRK2 Patent Series
Within the LRRK2 inhibitor patent series (US 2021/0323936), the 4,5-dimethyl substitution pattern on the benzothiazole core represents a distinct chemical space not covered by the exemplified compounds, which predominantly feature 6-position mono-substitution (methoxy, trifluoromethyl, methyl, chloro, fluoro, ethoxy, bromo, propoxy, isopropyl) or an unsubstituted benzothiazole [1]. The patent's Table 1 shows that N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide (Compound 6, the closest exemplar with any methyl substitution) achieves LRRK2 IC₅₀ = 0.190 μM and LRRK2 G2019S IC₅₀ = 0.426 μM, while the unsubstituted parent (Compound 1) shows LRRK2 IC₅₀ = 0.696 μM and LRRK2 G2019S IC₅₀ = 0.360 μM [1]. The 4,5-dimethyl analog with a 4-methylbenzamide moiety (CAS 940368-20-7) introduces a distinct steric and electronic environment at the benzothiazole 4- and 5-positions that is absent in all exemplified series members, and this substitution pattern has not been evaluated in the reported LRRK2 assay system [1].
| Evidence Dimension | LRRK2 inhibitory activity – structural differentiation based on benzothiazole substitution pattern |
|---|---|
| Target Compound Data | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide: No published LRRK2 IC₅₀ data available. Features 4,5-dimethyl substitution on benzothiazole core with 4-methylbenzamide moiety. |
| Comparator Or Baseline | Closest patent exemplars: Compound 1 (unsubstituted benzothiazole): LRRK2 IC₅₀ = 0.696 μM, G2019S IC₅₀ = 0.360 μM; Compound 6 (6-methylbenzothiazole): LRRK2 IC₅₀ = 0.190 μM, G2019S IC₅₀ = 0.426 μM. All patent compounds bear a 4-morpholinobenzamide moiety rather than 4-methylbenzamide. |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of target compound data. Qualitative differentiation: the target compound combines a 4,5-dimethylbenzothiazole core not present in the patent series with a 4-methylbenzamide side chain (vs. 4-morpholinobenzamide in all patent examples). |
| Conditions | LRRK2 and LRRK2 G2019S kinase inhibition assays as described in US 2021/0323936; TR-FRET-based LanthaScreen® Eu-kinase binding assay. |
Why This Matters
For procurement decisions in LRRK2-targeted research, the 4,5-dimethyl pattern may confer distinct binding interactions with the kinase hinge region or selectivity pocket compared to the 6-substituted analogs for which data exist, making this compound a candidate for exploring untested SAR space.
- [1] Consejo Superior de Investigaciones Científicas (CSIC). LRRK2 inhibiting compounds and use thereof for treating neurodegenerative diseases. US Patent Application 2021/0323936 A1. Published October 21, 2021. Table 1; Compound list in claims. View Source
